molecular formula C7H9NO2 B2620519 5-methoxy-2-methyl-1,4-dihydropyridin-4-one CAS No. 62885-38-5

5-methoxy-2-methyl-1,4-dihydropyridin-4-one

Cat. No.: B2620519
CAS No.: 62885-38-5
M. Wt: 139.154
InChI Key: YWTABUOSSFWBME-UHFFFAOYSA-N
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Description

5-methoxy-2-methyl-1,4-dihydropyridin-4-one: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine and is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one typically begins with commercially available starting materials such as 2-methylpyridine and methanol.

    Reaction Conditions: The reaction involves the methoxylation of 2-methylpyridine under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one can undergo oxidation reactions to form corresponding pyridine derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

Chemistry: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

    2-methyl-1,4-dihydropyridin-4-one: Lacks the methoxy group at the 5-position.

    5-methoxy-1,4-dihydropyridin-4-one: Lacks the methyl group at the 2-position.

    2-methyl-5-hydroxy-1,4-dihydropyridin-4-one: Contains a hydroxy group instead of a methoxy group at the 5-position.

Uniqueness: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)4-8-5/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTABUOSSFWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968377
Record name 5-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53603-10-4, 62885-38-5
Record name 5-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methyl-1,4-dihydropyridin-4-one
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